molecular formula C10H11N3O2S B2989134 N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 59899-00-2

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2989134
CAS No.: 59899-00-2
M. Wt: 237.28
InChI Key: HZLAEUNOAICPNN-UHFFFAOYSA-N
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Description

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a chemical compound belonging to the class of furan derivatives It features a thiadiazole ring fused to a furan ring, which is further substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

  • Preparation of 1,3,4-thiadiazole Derivative: The starting material, 5-propan-2-yl-1,3,4-thiadiazol-2-amine, is synthesized through the reaction of propan-2-ylamine with carbon disulfide and hydrazine.

  • Furan-2-carboxamide Coupling: The furan-2-carboxamide is then coupled with the 1,3,4-thiadiazole derivative using coupling agents like carbodiimides (e.g., DCC, EDC) in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: The thiadiazole ring can be reduced to form a thiazole derivative.

  • Substitution: The propan-2-yl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid

  • Reduction: Thiazole derivatives

  • Substitution: Alkyl or aryl-substituted thiadiazole derivatives

Scientific Research Applications

Chemistry: N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. It is also being studied for its antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and inflammation. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application, but it generally involves the disruption of cellular processes in pathogens or modulation of signaling pathways in cells.

Comparison with Similar Compounds

  • Furan-2-carboxamide derivatives: These compounds share the furan-2-carboxamide core but differ in their substituents.

  • Thiadiazole derivatives: These compounds have the thiadiazole ring but may have different substituents or fused rings.

Uniqueness: N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of the furan and thiadiazole rings, as well as the propan-2-yl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

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Properties

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-6(2)9-12-13-10(16-9)11-8(14)7-4-3-5-15-7/h3-6H,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLAEUNOAICPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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